Cas no 109919-26-8 (2-Bromo-6-Chloro-4-(trifluoromethyl)aniline)

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline is a halogenated aniline derivative with a trifluoromethyl substituent, offering unique reactivity and stability for synthetic applications. Its distinct substitution pattern makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active compounds. The presence of bromo, chloro, and trifluoromethyl groups enhances its utility in cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. The compound's well-defined structure and high purity ensure consistent performance in complex organic transformations. Its stability under various reaction conditions further underscores its suitability for use in multi-step synthetic pathways.
2-Bromo-6-Chloro-4-(trifluoromethyl)aniline structure
109919-26-8 structure
商品名:2-Bromo-6-Chloro-4-(trifluoromethyl)aniline
CAS番号:109919-26-8
MF:C7H4NF3ClBr
メガワット:274.46556
MDL:MFCD00042180
CID:62791
PubChem ID:24878621

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

    • 2-Bromo-6-Chloro-4-(trifluoromethyl)aniline
    • 2-Bromo-6-chloro-4-trifluoromethylaniline
    • 4-Amino-3-bromo-5-chlorobenzotrifluoride
    • BUTTPARK 44\03-53
    • 2-BROMO-6-CHLORO-4-(TRIFLUOROMETHYL)PHENYLAMINE
    • 2-BROMO-6-CHLORO-4-(
    • 4-Amino-3-bromo-5-chlorobenzotrifluoride98%
    • 4-Amino-3-bromo-5-chlorobenzotrifluoride 98%
    • DTXSID30353192
    • AC-1575
    • 109919-26-8
    • 3Y-0805
    • Benzenamine, 2-bromo-6-chloro-4-(trifluoromethyl)-
    • CS-0193280
    • 2-bromo-6-chloro-4-trifluoromethyl aniline
    • A19727
    • 2-BROMO-6-CHLORO-4-(TRIFLUOROMETHYL) ANILINE
    • FT-0617485
    • J-002348
    • SCHEMBL7713740
    • 2-Bromo-6-chloro-4-(trifluoromethyl)benzenamine
    • MFCD00042180
    • AKOS005090736
    • AM61731
    • DB-020683
    • MDL: MFCD00042180
    • インチ: InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
    • InChIKey: OVJCOPVKCCJSFE-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C(=C1Br)N)Cl)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 272.91700
  • どういたいしつりょう: 272.916774
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 色と性状: 無色または黄色固体
  • 密度みつど: 1.7463 (estimate)
  • ゆうかいてん: 27-30 °C (lit.)
  • ふってん: 72 °C (0.2 mmHg)
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: 1.536
  • PSA: 26.02000
  • LogP: 4.28470
  • ようかいせい: 水に溶けない

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:2811
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xn
  • 包装等級:III
  • 危険レベル:6.1
  • 包装グループ:III
  • 危険レベル:6.1
  • セキュリティ用語:6.1
  • リスク用語:R20/21/22; R36/37/38
  • 包装カテゴリ:III

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Oakwood
004163-1g
2-Bromo-6-chloro-4-(trifluoromethyl)aniline
109919-26-8 97%
1g
$11.00 2024-07-19
Oakwood
004163-5g
2-Bromo-6-chloro-4-(trifluoromethyl)aniline
109919-26-8 97%
5g
$14.00 2024-07-19
Alichem
A013021402-500mg
2-Bromo-6-chloro-4-(trifluoromethyl)aniline
109919-26-8 97%
500mg
$823.15 2023-09-04
Apollo Scientific
PC1374-1g
4-Amino-3-bromo-5-chlorobenzotrifluoride
109919-26-8 98%
1g
£10.00 2023-06-14
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L09235-250mg
2-Bromo-6-chloro-4-(trifluoromethyl)aniline, 98%
109919-26-8 98%
250mg
¥666.00 2023-03-02
TRC
B678928-50mg
2-Bromo-6-chloro-4-(trifluoromethyl)aniline
109919-26-8
50mg
$ 50.00 2022-06-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L09235-1g
2-Bromo-6-chloro-4-(trifluoromethyl)aniline, 98%
109919-26-8 98%
1g
¥1838.00 2023-03-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B55150-25g
2-Bromo-6-Chloro-4-(trifluoromethyl)aniline
109919-26-8 98%
25g
¥548.0 2022-04-28
Fluorochem
004163-5g
2-Bromo-6-chloro-4-(trifluoromethyl)aniline
109919-26-8 98%
5g
£11.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-ZH200-5g
2-Bromo-6-chloro-4-(trifluoromethyl)aniline
109919-26-8 98%
5g
¥409.0 2022-02-28

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:109919-26-8)4-Amino-3-bromo-5-chlorobenzotrifluoride
注文番号:1643758
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:59
価格 ($):discuss personally

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline 関連文献

2-Bromo-6-Chloro-4-(trifluoromethyl)anilineに関する追加情報

Introduction to 2-Bromo-6-Chloro-4-(trifluoromethyl)aniline (CAS No. 109919-26-8)

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline, identified by its Chemical Abstracts Service (CAS) number 109919-26-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aniline derivatives, characterized by its aromatic ring structure substituted with bromine, chlorine, and trifluoromethyl groups. These functional groups contribute to its unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The structural configuration of 2-Bromo-6-Chloro-4-(trifluoromethyl)aniline imparts distinct reactivity patterns that are exploited in synthetic chemistry. The presence of bromine and chlorine atoms at the 2nd and 6th positions, respectively, facilitates nucleophilic aromatic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These attributes make it a versatile building block for designing novel compounds with potential therapeutic applications.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for complex diseases. 2-Bromo-6-Chloro-4-(trifluoromethyl)aniline has emerged as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. Studies have demonstrated its utility in generating derivatives with enhanced binding affinity and selectivity. For instance, modifications at the bromine and chlorine positions have been shown to fine-tune interactions with specific amino acid residues in protein targets, leading to more effective pharmacological outcomes.

The trifluoromethyl group in 2-Bromo-6-Chloro-4-(trifluoromethyl)aniline plays a crucial role in modulating the pharmacokinetic properties of derived compounds. This group increases metabolic resistance, prolonging the half-life of active molecules and improving their bioavailability. Furthermore, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery.

Advances in computational chemistry have also highlighted the potential of 2-Bromo-6-Chloro-4-(trifluoromethyl)aniline as a scaffold for virtual screening campaigns. Molecular docking studies have identified its suitability for interacting with enzyme active sites, providing insights into structure-activity relationships. This approach has accelerated the identification of lead compounds that can be further optimized through iterative synthesis and testing.

The agrochemical sector has equally benefited from the applications of 2-Bromo-6-Chloro-4-(trifluoromethyl)aniline. Derivatives of this compound have been explored as intermediates in the synthesis of herbicides and fungicides. The halogenated aromatic core contributes to their efficacy by improving binding to biological targets in pests and weeds. Additionally, the stability imparted by the trifluoromethyl group ensures prolonged activity in field conditions, enhancing crop protection strategies.

In conclusion, 2-Bromo-6-Chloro-4-(trifluoromethyl)aniline (CAS No. 109919-26-8) represents a cornerstone compound in modern synthetic chemistry. Its unique structural features enable diverse applications across pharmaceuticals and agrochemicals, driven by ongoing research into novel therapeutic agents and sustainable agricultural solutions. As methodologies for molecular design continue to evolve, this compound will undoubtedly remain a critical component in advancing chemical innovation.

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